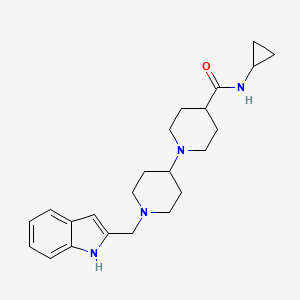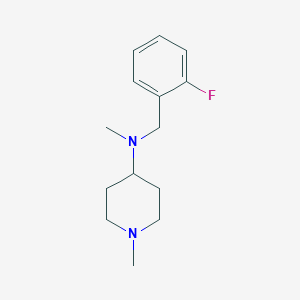![molecular formula C20H17ClN2O2 B4892357 ethyl 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4892357.png)
ethyl 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate, also known as ECPPA, is a chemical compound that belongs to the class of pyrazole derivatives. ECPPA has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
作用機序
The exact mechanism of action of ethyl 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate is not fully understood. However, it is believed that this compound exerts its pharmacological activities by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been shown to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
実験室実験の利点と制限
Ethyl 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has several advantages for lab experiments. For example, this compound is relatively easy to synthesize and purify, and it exhibits potent pharmacological activities at low concentrations. Additionally, this compound is stable under various experimental conditions and can be easily stored for long periods of time.
However, this compound also has some limitations for lab experiments. For example, this compound is highly lipophilic and may have poor solubility in aqueous solutions, which may limit its use in certain experimental settings. Additionally, this compound may exhibit some toxicity at high concentrations, which may limit its use in certain in vivo studies.
将来の方向性
There are several future directions for research on ethyl 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate. For example, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Additionally, further studies are needed to investigate the safety and toxicity of this compound in various experimental settings. Finally, further studies are needed to investigate the potential synergistic effects of this compound with other compounds and to develop new derivatives of this compound with improved pharmacological activities.
合成法
Ethyl 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate can be synthesized by the reaction of ethyl acrylate, 4-chlorobenzaldehyde, and 3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide under reflux conditions. The product is obtained in moderate to good yields and can be purified by column chromatography.
科学的研究の応用
Ethyl 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its anti-inflammatory, analgesic, and antitumor activities. In one study, this compound was found to possess potent anti-inflammatory activity in a rat model of acute inflammation. In another study, this compound exhibited significant analgesic activity in a mouse model of pain. Additionally, this compound has been investigated for its potential antitumor activity against various cancer cell lines.
In the agrochemical industry, this compound has been studied for its herbicidal and insecticidal activities. In one study, this compound was found to possess potent herbicidal activity against various weed species. In another study, this compound exhibited significant insecticidal activity against the cotton bollworm.
In the materials science field, this compound has been investigated for its potential applications in the synthesis of new materials such as polymers and liquid crystals. In one study, this compound was used as a monomer to synthesize a new type of polymer with potential applications in optoelectronic devices.
特性
IUPAC Name |
ethyl (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-2-25-19(24)13-10-16-14-23(18-6-4-3-5-7-18)22-20(16)15-8-11-17(21)12-9-15/h3-14H,2H2,1H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLXHHVTWQNFHO-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)glycinamide](/img/structure/B4892274.png)
![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B4892284.png)
![methyl 4-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4892288.png)
![3-({3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B4892299.png)

![4-[(4-{2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine hydrobromide](/img/structure/B4892317.png)
![ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate](/img/structure/B4892322.png)
![1-ethyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B4892332.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine](/img/structure/B4892347.png)
![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892353.png)

![1-(2-fluorobenzyl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-1,4-diazepane](/img/structure/B4892371.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B4892384.png)